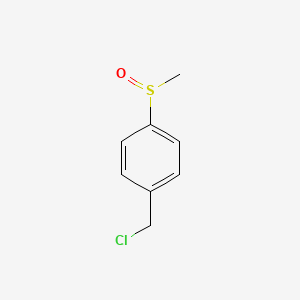

p-Methylsulfinylbenzyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P-Methylsulfinylbenzyl chloride is a useful research compound. Its molecular formula is C8H9ClOS and its molecular weight is 188.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Solid-Phase Peptide Synthesis

One of the primary applications of p-Methylsulfinylbenzyl chloride is in solid-phase peptide synthesis (SPPS) . This method allows for the efficient assembly of peptides on a solid support, facilitating the purification and characterization of the resulting products.

Key Features:

- Stable Linkage: The sulfoxide linkage provided by this compound is stable under strong acidic conditions, making it suitable for use in SPPS where trifluoroacetic acid is often employed for deprotection .

- Selective Cleavage: The compound serves as a selectively cleavable protecting group for carboxyl functionalities, which is crucial in the synthesis of complex peptides .

Case Study:

A study demonstrated the successful synthesis of a dipeptide using a resin containing p-Methylsulfinylbenzyl groups. The resin was treated with various reagents, resulting in high cleavage yields and amino acid analysis confirming effective coupling and deprotection processes .

Safety-Catch Linker in Peptide Synthesis

This compound has been identified as an effective safety-catch linker in peptide synthesis. This application allows for the temporary protection of reactive sites during multi-step synthetic procedures.

Advantages:

- Orthogonality: The compound provides additional orthogonality in peptide synthesis, enabling chemists to manipulate peptide structures without interfering with other functional groups .

- Robustness: It remains stable under various chemical conditions until reduced to facilitate cleavage, thus enhancing the reliability of peptide synthesis protocols .

Data Table: Efficacy of this compound as a Safety-Catch Linker

| Condition | Result | Remarks |

|---|---|---|

| TFA Treatment | High cleavage yield | Effective deprotection observed |

| Acidic Conditions | Stable sulfoxide linkage | No premature cleavage during synthesis |

| Reduction with NH4I | Complete reduction achieved | Efficient cleavage without loss of product |

Applications in Medicinal Chemistry

The compound also finds applications in medicinal chemistry, particularly as a precursor for synthesizing biologically active compounds. Its ability to modify molecular structures makes it valuable in drug development.

Example Applications:

- Synthesis of Proton Pump Inhibitors: Research has indicated that derivatives of this compound can be used to create compounds that inhibit proton pumps, which are crucial in treating conditions like gastroesophageal reflux disease .

- Targeted Drug Delivery Systems: The compound's properties enable the design of targeted delivery systems where the release of drugs can be controlled through chemical reactions triggered by specific stimuli .

Research Insights and Future Directions

Recent studies have highlighted the versatility of this compound in various synthetic methodologies. Its role as a protecting group and linker continues to be explored, with ongoing research focusing on improving its efficiency and expanding its applications.

Future Research Directions:

- Investigating alternative reaction conditions to enhance cleavage efficiency.

- Exploring the use of p-Methylsulfinylbenzyl derivatives in new therapeutic areas.

- Developing more environmentally friendly synthesis protocols that utilize this compound.

属性

CAS 编号 |

58472-47-2 |

|---|---|

分子式 |

C8H9ClOS |

分子量 |

188.67 g/mol |

IUPAC 名称 |

1-(chloromethyl)-4-methylsulfinylbenzene |

InChI |

InChI=1S/C8H9ClOS/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 |

InChI 键 |

IRJGKBJLGZJJEL-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)C1=CC=C(C=C1)CCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。